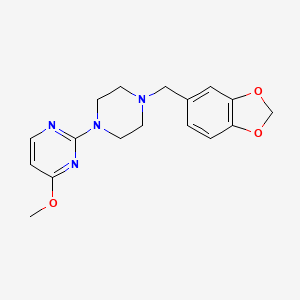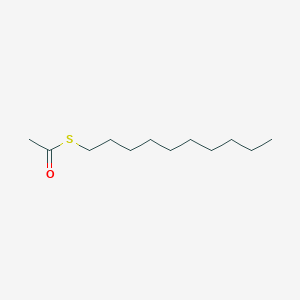![molecular formula C20H19NO B14170111 5,5,6-Trimethylbenzo[c]acridin-6-ol CAS No. 5227-37-2](/img/structure/B14170111.png)
5,5,6-Trimethylbenzo[c]acridin-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5,6-Trimethylbenzo[c]acridin-6-ol is a heterocyclic compound belonging to the acridine family. Acridines are known for their diverse biological activities and applications in various fields such as pharmacology, material sciences, and photophysics . This compound, with its unique structure, has garnered interest for its potential therapeutic and industrial applications.
Métodos De Preparación
The synthesis of 5,5,6-Trimethylbenzo[c]acridin-6-ol typically involves multi-step reactions starting from simpler aromatic compounds. One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the acridine core . Industrial production methods may involve optimizing these synthetic routes to enhance yield and purity while minimizing costs and environmental impact .
Análisis De Reacciones Químicas
5,5,6-Trimethylbenzo[c]acridin-6-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Aplicaciones Científicas De Investigación
5,5,6-Trimethylbenzo[c]acridin-6-ol has been extensively studied for its applications in various scientific fields:
Chemistry: It serves as a precursor for the synthesis of more complex acridine derivatives.
Biology: The compound exhibits potential as an intercalating agent, interacting with DNA and affecting biological processes.
Mecanismo De Acción
The mechanism of action of 5,5,6-Trimethylbenzo[c]acridin-6-ol primarily involves its interaction with DNA. The compound intercalates between DNA base pairs, disrupting the normal function of DNA and related enzymes. This intercalation can lead to the inhibition of DNA replication and transcription, making it a potential candidate for anticancer therapies .
Comparación Con Compuestos Similares
5,5,6-Trimethylbenzo[c]acridin-6-ol can be compared with other acridine derivatives such as:
Acridine Orange: Known for its use as a nucleic acid-selective fluorescent cationic dye.
Proflavine: Used as an antiseptic and for its antibacterial properties.
Amsacrine: An antineoplastic agent used in cancer treatment.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
5227-37-2 |
|---|---|
Fórmula molecular |
C20H19NO |
Peso molecular |
289.4 g/mol |
Nombre IUPAC |
5,5,6-trimethylbenzo[c]acridin-6-ol |
InChI |
InChI=1S/C20H19NO/c1-19(2)15-10-6-5-9-14(15)18-16(20(19,3)22)12-13-8-4-7-11-17(13)21-18/h4-12,22H,1-3H3 |
Clave InChI |
WAEZIASVEYRFHQ-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=CC=CC=C2C3=NC4=CC=CC=C4C=C3C1(C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-3-(5-(phenylamino)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)acrylamide](/img/structure/B14170030.png)
![1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-ethoxy-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14170036.png)
![2-[[4-methyl-5-[3-(naphthalene-1-carbonylamino)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetic Acid](/img/structure/B14170050.png)
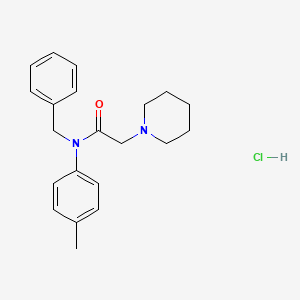
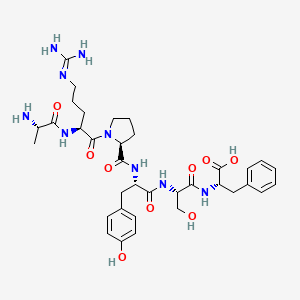
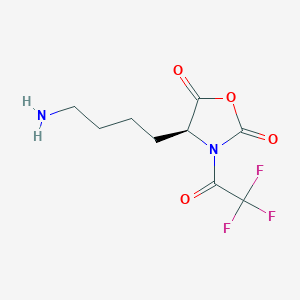
![3-(methylsulfanyl)pyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione](/img/structure/B14170063.png)
![N-[1-(1-Oxo-1lambda~5~-pyridin-4-yl)propyl]-2-phenylquinoline-4-carboxamide](/img/structure/B14170064.png)
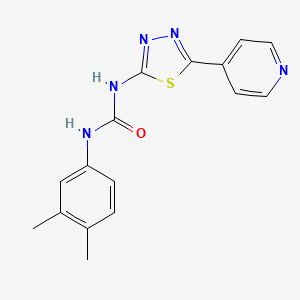
![5,5,6-Trimethylbenzo[c]acridin-6-ol](/img/structure/B14170068.png)
![(4-Chloro-phenyl)-[1,3]oxazinan-3-yl-methanone](/img/structure/B14170071.png)
![3-(4-Methylthiadiazol-5-yl)-6-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14170078.png)
